

An In-depth Technical Guide to the Evolutionary Conservation of Purinergic Signaling Pathways

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Purine**

Cat. No.: **B115674**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Ancient Language of Purines

In the intricate tapestry of life, communication is paramount. Long before the evolution of complex nervous systems, cells devised a universal language to interact with their environment and each other. At the heart of this ancient dialogue lies **purinergic** signaling, a system that utilizes adenosine 5'-triphosphate (ATP), a molecule fundamental to cellular energy metabolism, as a potent extracellular messenger.^{[1][2]} This guide delves into the remarkable evolutionary conservation of **purinergic** signaling pathways, tracing their origins from the earliest single-celled organisms to their sophisticated roles in modern vertebrates.^[3] For researchers and drug development professionals, understanding this deep evolutionary history is not merely an academic exercise; it provides a profound framework for identifying novel therapeutic targets and appreciating the fundamental importance of this signaling paradigm in health and disease.

I. The Primordial Purinome: Foundational Components and Their Evolutionary Emergence

The **purinergic** signaling system, or "purinome," is a complex network of molecules responsible for the release, reception, and degradation of extracellular **purines**.^[4] Its core components appeared remarkably early in the history of life, suggesting their indispensable role in fundamental cellular processes.

ATP as the Archetypal Messenger

ATP, the universal energy currency of the cell, is also one of the most ancient signaling molecules.^{[2][5]} Its release into the extracellular space, whether from damaged cells or through regulated mechanisms, serves as a primordial "danger signal" or a means of intercellular communication.^[6] Evidence for ATP-mediated signaling is found across the biological kingdoms, from bacteria and fungi to plants and animals, underscoring its ancient origins.^{[4][6]} ^[7] In bacteria, extracellular ATP (eATP) can influence physiological processes and virulence, while in plants, it plays a crucial role in growth, development, and stress responses.^{[8][9]}

The Dawn of Purinergic Receptors: P2X and P2Y Families

The ability of cells to perceive and respond to extracellular ATP is mediated by specific cell surface receptors. These fall into two main families: the ionotropic P2X receptors and the metabotropic, G protein-coupled P2Y receptors.^{[4][10]}

- **P2X Receptors: Ancient Ion Channels:** P2X receptors are ligand-gated ion channels that, upon binding ATP, rapidly open to allow the influx of cations like Ca^{2+} and Na^+ .^[11] Structurally, they are trimers, with each subunit possessing two transmembrane domains.^[11] ^[12] Remarkably, genes encoding P2X-like receptors have been identified in some of the earliest eukaryotes, including the social amoeba *Dictyostelium discoideum* and the green algae *Ostreococcus*, as well as in invertebrates like the flatworm *Schistosoma mansoni*.^[13] ^[14]^[15] This suggests that P2X receptors are among the most ancient **purinergic** receptors, predating the divergence of many major eukaryotic lineages.^[13] Their presence in organisms lacking a nervous system points to their initial roles in fundamental processes like osmoregulation and cell-volume control.^[14]
- **P2Y Receptors: Diverse G Protein-Coupled Sensors:** The P2Y receptor family comprises eight subtypes in mammals (P2Y_1 , P2Y_2 , P2Y_4 , P2Y_6 , P2Y_{11} , P2Y_{12} , P2Y_{13} , and P2Y_{14}) that couple to various G proteins to initiate intracellular signaling cascades.^[16]^[17] These receptors exhibit a broader ligand specificity than P2X receptors, responding not only to ATP but also to ADP, UTP, UDP, and UDP-sugars.^[17] While the evolutionary history of P2Y receptors is less clear-cut than that of P2X receptors, their widespread distribution across vertebrates and the presence of related receptors in invertebrates suggest an ancient origin, likely arising later than P2X receptors to provide more nuanced and diverse cellular

responses to extracellular nucleotides.[13][18] Individual P2Y receptor subtypes are highly conserved across species; for instance, human and mouse P2Y receptors share 95% of their amino acid sequences.[18]

Regulating the Signal: The Evolution of Ectonucleotidases

The duration and intensity of **purinergic** signaling are tightly controlled by a cascade of cell-surface enzymes known as ectonucleotidases.[19] These enzymes sequentially hydrolyze ATP and other nucleotides, not only terminating the signal but also generating new signaling molecules like adenosine.[20] The major families of ectonucleotidases include:

- Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases): Such as CD39, which hydrolyzes ATP and ADP to AMP.
- Ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs): Which can also hydrolyze ATP.
- Ecto-5'-nucleotidase (CD73): Which dephosphorylates AMP to produce adenosine.[21]
- Alkaline phosphatases: Which exhibit broader substrate specificity.[19]

The presence of ectonucleotidases in organisms as ancient as bacteria and their conservation across eukaryotes highlight their fundamental importance in regulating **purinergic** signaling.[3][22] Homologues of mammalian ectonucleotidases have been identified in invertebrates like *Schistosoma mansoni*, indicating that this enzymatic cascade for nucleotide degradation was established early in animal evolution.[23]

Adenosine Signaling: An Ancient Modulator

The breakdown of ATP by ectonucleotidases leads to the production of adenosine, a **purine** nucleoside that acts as a potent signaling molecule in its own right.[1] Adenosine exerts its effects through a family of G protein-coupled receptors known as P1 receptors (A₁, A_{2a}, A_{2e}, and A₃).[10][24] Adenosine signaling is deeply conserved and generally associated with metabolic stress, acting as a paracrine signal to modulate cellular function and restore homeostasis.[24]

Channels for ATP Release: Pannexins and Connexins

For ATP to act as an extracellular signal, it must be released from the cell. While cellular lysis can release large amounts of ATP, regulated release occurs through specific channels. The pannexin and connexin families of proteins are key players in this process.[\[25\]](#)

- Pannexins: These proteins form channels that connect the cytoplasm to the extracellular space, allowing the passage of ATP and other small molecules.[\[26\]](#)[\[27\]](#) Pannexins are found in vertebrates and share homology with the innexins of invertebrates, suggesting a common evolutionary origin for these ATP release channels.[\[25\]](#)
- Connexins: While best known for forming gap junctions that directly connect the cytoplasm of adjacent cells, connexins can also form "hemichannels" that function similarly to pannexin channels, providing a conduit for ATP release.[\[26\]](#)[\[28\]](#) The evolutionary relationship between connexins, pannexins, and innexins points to a conserved need for regulated release of signaling molecules like ATP.[\[29\]](#)

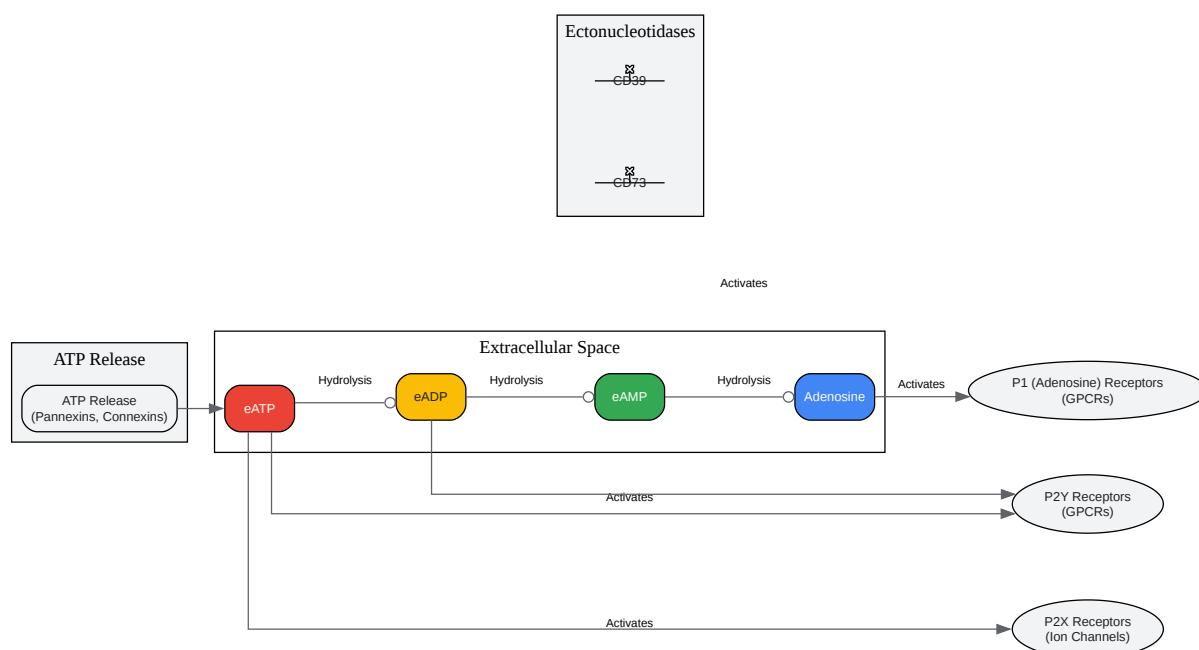
II. A Phylogenetic Journey: Conservation and Diversification Across Species

The core components of the purinome, having emerged early in evolution, have been remarkably conserved and have diversified to fulfill a vast array of physiological functions in different lineages.

Purinergic Signaling in Invertebrates

Purinergic signaling is widespread among invertebrates, where it mediates a range of functions from neurotransmission to immune responses.[\[4\]](#) The fruit fly, *Drosophila melanogaster*, for example, possesses a functional adenosine signaling system that plays a role in regulating metabolism and stress responses, although it appears to lack P2X and P2Y receptors.[\[30\]](#)[\[31\]](#) In contrast, other invertebrates, such as the parasitic flatworm *Schistosoma mansoni*, express functional P2X receptors that are crucial for neuromuscular function.[\[14\]](#)[\[32\]](#) The presence of purinergic signaling components in such a diverse array of invertebrates highlights the adaptability of this system to different physiological contexts.

The Vertebrate Purinome: Expansion and Specialization


In vertebrates, the **purinergic** signaling system has undergone significant expansion and specialization. All seven P2X receptor subtypes and eight P2Y receptor subtypes are present in mammals, each with distinct tissue distributions and pharmacological properties.[10] This diversification has allowed for the fine-tuning of **purinergic** control over a vast range of physiological processes, including:

- Neurotransmission: ATP acts as a co-transmitter in most, if not all, neurons in the central and peripheral nervous systems.[4][33]
- Immune Response: Extracellular ATP and adenosine are potent modulators of inflammation and immune cell function.[34]
- Cardiovascular Regulation: **Purinergic** signaling plays a key role in controlling heart rate, vascular tone, and platelet aggregation.[35]
- Skeletal Homeostasis: Nearly all P2X and P2Y receptors are found in osteoblasts and osteoclasts, where they regulate bone formation and resorption.[4]

The high degree of sequence conservation of individual receptor subtypes across vertebrates underscores their fundamental importance in these conserved physiological processes.[18]

Visualizing Purinergic Signaling Pathways and Their Evolution

Core Purinergic Signaling Cascade

[Click to download full resolution via product page](#)

Caption: The core components of the **purinergic** signaling cascade.

Evolutionary Timeline of Purinergic Components

[Click to download full resolution via product page](#)

Caption: A simplified evolutionary timeline of key **purinergic** signaling components.

III. Methodologies for Investigating Purinergic Signaling Conservation

Studying the evolutionary conservation of **purinergic** signaling requires a multi-pronged approach, combining bioinformatics, molecular biology, and functional assays.

In Silico Analysis: Mining the Genomic Record

- Protocol: Phylogenetic Analysis of **Purinergic** Receptors
 - Sequence Retrieval: Obtain protein sequences of P2X and P2Y receptors from a diverse range of species using databases such as NCBI GenBank and UniProt.
 - Multiple Sequence Alignment: Align the retrieved sequences using algorithms like ClustalW or MUSCLE to identify conserved domains and residues.
 - Phylogenetic Tree Construction: Use methods such as Maximum Likelihood (e.g., PhyML) or Bayesian Inference (e.g., MrBayes) to construct phylogenetic trees, visualizing the evolutionary relationships between receptor subtypes and orthologs.
 - Analysis: Interpret the tree topology to infer gene duplication events, lineage-specific expansions, and the evolutionary history of the receptor families.

Causality: This approach allows us to trace the evolutionary history of **purinergic** receptors, revealing which subtypes are ancient and highly conserved versus those that have arisen more recently through gene duplication and diversification.

Functional Characterization: From Gene to Function

- Protocol: Heterologous Expression and Functional Analysis of Receptors
 - Cloning: Clone the coding sequence of a **purinergic** receptor from a non-model organism into a suitable expression vector (e.g., for mammalian cells or *Xenopus* oocytes).
 - Heterologous Expression: Transfect or inject the expression vector into a host cell line that lacks endogenous **purinergic** receptors.
 - Functional Assays:
 - Electrophysiology (for P2X receptors): Use techniques like two-electrode voltage clamp or patch-clamp to measure ion channel activity in response to ATP and other agonists/antagonists.
 - Calcium Imaging (for P2Y receptors): Load cells with a calcium-sensitive dye (e.g., Fura-2) and measure changes in intracellular calcium concentration upon receptor activation.
 - Pharmacological Profiling: Determine the potency and efficacy of a range of **purinergic** agonists and antagonists to create a pharmacological fingerprint of the receptor.

Causality: This self-validating system directly links a specific gene to a measurable function, allowing for the comparison of receptor properties across different species and confirming the conservation of ligand recognition and signaling mechanisms.

Quantifying Extracellular Nucleotides

- Protocol: Luciferin-Luciferase Bioluminescence Assay for eATP
 - Sample Collection: Carefully collect extracellular fluid from cell cultures or tissues, avoiding cell lysis which would artificially inflate ATP levels.
 - Assay Reaction: Mix the sample with a reagent containing luciferin and luciferase. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

- Luminometry: Measure the light output using a luminometer. The amount of light produced is directly proportional to the ATP concentration.
- Standard Curve: Generate a standard curve using known concentrations of ATP to accurately quantify the amount of eATP in the samples.

Causality: This highly sensitive and specific assay provides quantitative data on the basal and stimulated release of ATP from cells of different species, enabling the study of conserved ATP release mechanisms.

IV. Quantitative Data Summary

Receptor Family	Evolutionary Emergence	Key Conserved Features	Diversification in Vertebrates
P2X Receptors	Early Eukaryotes[13] [14]	Trimeric structure, two transmembrane domains per subunit, conserved cysteine residues in the extracellular loop[11] [12]	7 subtypes (P2X ₁₋₇) with distinct kinetics and pharmacology[10]
P2Y Receptors	Early Metazoans[13] [18]	Seven transmembrane domains, coupling to G proteins, conserved disulfide bridges in extracellular loops[18]	8 subtypes (P2Y _{1, 2, 4, 6, 11, 12, 13, 14}) with diverse ligand specificities[17]
P1 (Adenosine) Receptors	Early Metazoans[24]	Seven transmembrane domains, coupling to G proteins	4 subtypes (A _{1, 2a, 2e, 3})[10]

V. Concluding Remarks for the Modern Researcher

The purinergic signaling system is a testament to the power of evolutionary innovation, repurposing a fundamental metabolic molecule into a sophisticated intercellular messenger. Its

deep conservation across hundreds of millions of years of evolution speaks to its indispensable role in cellular function. For drug development professionals, the high degree of conservation of **purinergic** receptors in mammals implies that findings in animal models are often highly translatable to human physiology. Furthermore, the diversification of receptor subtypes provides a rich landscape of specific targets for therapeutic intervention in a wide range of diseases, from chronic pain and inflammation to thrombosis and cancer. By understanding the evolutionary roots of **purinergic** signaling, we are better equipped to harness its therapeutic potential and appreciate its central role in the symphony of life.

References

- Purinergic signalling - Wikipedia. (n.d.).
- Burnstock, G. (2009). Evolutionary origins of the **purinergic** signalling system. *Acta Physiologica*, 195(4), 415–447. [\[Link\]](#)
- Fountain, S. J. (2009). An evolutionary history of P2X receptors. *Purinergic Signalling*, 5(3), 269–272. [\[Link\]](#)
- Verkhratsky, A., & Burnstock, G. (2014). Biology of **purinergic** signalling: its ancient evolutionary roots, its omnipresence and its multiple functional significance. *Bioessays*, 36(7), 697–705. [\[Link\]](#)
- P2Y receptor - Wikipedia. (n.d.).
- Burnstock, G. (2012). **Purinergic** signalling: from discovery to current developments. *Experimental Physiology*, 97(11), 1223–1235. [\[Link\]](#)
- Zimmermann, H. (2020). History of ectonucleotidases and their role in **purinergic** signaling. *Biochemical Pharmacology*, 187, 114299. [\[Link\]](#)
- Barbe, M. T., Monyer, H., & Bruzzone, R. (2006). Cell-Cell Communication Beyond Connexins: The Pannexin Channels. *Physiology*, 21(2), 104–114. [\[Link\]](#)
- Alcedo, K. P., & Dixon, S. J. (2021). The elegant complexity of mammalian ecto-5'-nucleotidase (CD73). *The FEBS Journal*, 288(19), 5557–5575. [\[Link\]](#)
- Scemes, E., & Spray, D. C. (2012). Connexin and pannexin mediated cell-cell communication. *The Journal of Physiology*, 590(2), 231–239. [\[Link\]](#)
- Lörinczi, E., & Nicke, A. (2011). Molecular and functional properties of P2X receptors—recent progress and persisting challenges. *Cellular and Molecular Life Sciences*, 68(17), 2845–2863. [\[Link\]](#)
- Ferreira, L. G., & Garcia-Cairasco, N. (2014). Structural and Molecular Modeling Features of P2X Receptors. *International Journal of Molecular Sciences*, 15(3), 4434–4454. [\[Link\]](#)
- P2X purinoreceptor - Wikipedia. (n.d.).
- Zimmermann, H. (2020). History of ectonucleotidases and their role in **purinergic** signaling.

- Eltzschig, H. K. (2014). Extracellular Adenosine Signaling in Molecular Medicine. *Journal of Molecular Medicine*, 92(2), 107–119. [\[Link\]](#)
- Giaume, C., & Theis, M. (2010). Connexins and pannexins: from biology towards clinical targets. *Swiss Medical Weekly*, 140, w13083. [\[Link\]](#)
- Burnstock, G. (2009). Evolutionary origins of the **purinergic** signalling system.
- Cognigni, P., & Bardi, M. (2022). Delineating **Purinergic** Signaling in *Drosophila*. *International Journal of Molecular Sciences*, 23(23), 15217. [\[Link\]](#)
- Burnstock, G. (2017). Introduction to **Purinergic** Signaling. *Cold Spring Harbor Perspectives in Biology*, 9(8), a028128. [\[Link\]](#)
- Di Virgilio, F., & Sarti, A. C. (2020). Ectonucleotidases in Acute and Chronic Inflammation. *Frontiers in Immunology*, 11, 1989. [\[Link\]](#)
- Fountain, S. J. (2009). An evolutionary history of P2X receptors.
- Di Virgilio, F., & Sarti, A. C. (2020). Ectonucleotidases in Acute and Chronic Inflammation. *Frontiers in Immunology*, 11, 1989. [\[Link\]](#)
- Mempin, R., & Dick, T. P. (2018). Extracellular ATP as an Inter-Kingdom Signaling Molecule: Release Mechanisms by Bacteria and Its Implication on the Host. *International Journal of Molecular Sciences*, 19(10), 2971. [\[Link\]](#)
- Demidchik, V., & Roux, S. J. (2005). Extracellular ATP Functions as an Endogenous External Metabolite Regulating Plant Cell Viability. *The Plant Cell*, 17(11), 3161–3171. [\[Link\]](#)
- Panchin, Y. (2005). Connexins, pannexins, innexins: novel roles of “hemi-channels”. *Cellular & Molecular Biology Letters*, 10(4), 583–597. [\[Link\]](#)
- Cunha, R. A. (2019). Signaling by adenosine receptors—Homeostatic or allostatic control?. *PLOS Biology*, 17(4), e3000222. [\[Link\]](#)
- Spray, D. C., & Scemes, E. (2007). Pannexins or Connexins?. *Scholarship@Miami*. [\[Link\]](#)
- Yao, Y., & Wu, J. (2012). Extracellular ATP: a potential regulator of plant cell death. *Molecular Plant*, 5(4), 779–782. [\[Link\]](#)
- Burnstock, G. (2017). **Purine** and **purinergic** receptors. *Brain and Neuroscience Advances*, 1, 2398212817700963. [\[Link\]](#)
- Fountain, S. (2023, November 23). Developing new therapies targeting P2X receptors. *YouTube*. [\[Link\]](#)
- Zhang, J., & Wu, J. (2022). Extracellular ATP: an emerging multifaceted regulator of plant fitness. *Plant, Cell & Environment*, 45(7), 1953–1968. [\[Link\]](#)
- Karasawa, A., & Kawate, T. (2022). Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology. *Frontiers in Molecular Biosciences*, 9, 909156. [\[Link\]](#)
- Adenosine triphosphate - Wikipedia. (n.d.).
- Ryan, M. T. (2020). TCA cycle signalling and the evolution of eukaryotes. *The FEBS Journal*, 287(21), 4627–4641. [\[Link\]](#)

- Jacobson, K. A. (2020). **Purinergic Signalling in Physiology and Pathophysiology**. International Journal of Molecular Sciences, 21(11), 3843. [\[Link\]](#)
- Roux, S. J., & Clark, G. (2012). Extracellular ATP signaling in plants.
- P2Y receptors | Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- P2Y receptors | G protein-coupled receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Tran, C., & Clarke, A. J. (2024). Extracellular ATP is a signalling molecule in bacteria. bioRxiv. [\[Link\]](#)
- Abbracchio, M. P., & Boeynaems, J. M. (2008). P2Y nucleotide receptors: Promise of therapeutic applications. Current Opinion in Pharmacology, 8(1), 33–41. [\[Link\]](#)
- Adenosine signaling pathway overview. (n.d.). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Extracellular Adenosine Signaling in Molecular Medicine - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 2. Adenosine triphosphate - Wikipedia [\[en.wikipedia.org\]](#)
- 3. Biology of purinergic signalling: its ancient evolutionary roots, its omnipresence and its multiple functional significance - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 4. Purinergic signalling - Wikipedia [\[en.wikipedia.org\]](#)
- 5. TCA cycle signalling and the evolution of eukaryotes - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 6. mdpi.com [\[mdpi.com\]](#)
- 7. Extracellular ATP: a potential regulator of plant cell death - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 8. Extracellular ATP: an emerging multifaceted regulator of plant fitness - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 9. biorxiv.org [\[biorxiv.org\]](#)
- 10. Purine and purinergic receptors - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 11. P2X purinoreceptor - Wikipedia [\[en.wikipedia.org\]](#)

- 12. Molecular and functional properties of P2X receptors—recent progress and persisting challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolutionary origins of the purinergic signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An evolutionary history of P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. P2Y receptor - Wikipedia [en.wikipedia.org]
- 19. History of ectonucleotidases and their role in purinergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The elegant complexity of mammalian ecto-5'-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]
- 23. Ectonucleotidases in Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signaling by adenosine receptors--Homeostatic or allostatic control? | PLOS Biology [journals.plos.org]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Connexins and pannexins: from biology towards clinical targets | Swiss Medical Weekly [smw.ch]
- 27. Research Portal [scholarship.miami.edu]
- 28. Connexin and pannexin mediated cell—cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Connexins, pannexins, innexins: novel roles of “hemi-channels” - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Delineating Purinergic Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]

- 33. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Evolutionary Conservation of Purinergic Signaling Pathways]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115674#evolutionary-conservation-of-purinergic-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com